Akr1C3-IN-8
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Akr1C3-IN-8 is a novel inhibitor targeting the enzyme aldo-keto reductase family 1 member C3 (AKR1C3). AKR1C3 is involved in the metabolism of steroids, prostaglandins, and xenobiotics. It plays a significant role in the progression of various cancers, including prostate, breast, and endometrial cancers . Inhibiting AKR1C3 has shown potential in suppressing tumor growth and overcoming treatment resistance .
Preparation Methods
The synthesis of Akr1C3-IN-8 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The synthetic routes typically involve the use of organic solvents, catalysts, and reagents to achieve the desired chemical transformations . Industrial production methods may include optimization of reaction conditions, scaling up the process, and ensuring the purity and stability of the final product .
Chemical Reactions Analysis
Akr1C3-IN-8 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound .
Scientific Research Applications
Akr1C3-IN-8 has a wide range of scientific research applications. In chemistry, it is used as a tool to study the inhibition of AKR1C3 and its effects on steroid metabolism . In biology, it helps in understanding the role of AKR1C3 in cellular processes and disease progression . In medicine, this compound is being investigated for its potential as a therapeutic agent in cancer treatment, particularly in overcoming resistance to conventional therapies . Additionally, it has applications in the pharmaceutical industry for the development of new drugs targeting AKR1C3 .
Mechanism of Action
Akr1C3-IN-8 exerts its effects by selectively inhibiting the activity of AKR1C3. This inhibition disrupts the enzyme’s role in steroid and prostaglandin metabolism, leading to reduced levels of active androgens and estrogens . The molecular targets of this compound include the active site of AKR1C3, where it binds and prevents the enzyme from catalyzing its reactions . This inhibition can result in decreased tumor cell proliferation, invasion, and metastasis .
Comparison with Similar Compounds
Akr1C3-IN-8 is unique compared to other AKR1C3 inhibitors due to its high selectivity and potency . Similar compounds include indomethacin, a non-steroidal anti-inflammatory drug, and other AKR1C3 inhibitors such as flavonoids and cyclopentanes . this compound has shown superior efficacy in preclinical studies, making it a promising candidate for further development .
Properties
Molecular Formula |
C23H20N4O3 |
---|---|
Molecular Weight |
400.4 g/mol |
IUPAC Name |
5-hydroxy-3-[(4-methoxyphenyl)methyl]-N-(3-phenylphenyl)triazole-4-carboxamide |
InChI |
InChI=1S/C23H20N4O3/c1-30-20-12-10-16(11-13-20)15-27-21(23(29)25-26-27)22(28)24-19-9-5-8-18(14-19)17-6-3-2-4-7-17/h2-14,29H,15H2,1H3,(H,24,28) |
InChI Key |
WFNATBSTZPICEW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(=C(N=N2)O)C(=O)NC3=CC=CC(=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.